Diethylene Glycol 2-Bromoethyl Methyl Ether
Overview
Description
Mechanism of Action
Target of Action
Diethylene Glycol 2-Bromoethyl Methyl Ether, also known as Methyl-PEG3-bromide, is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be degraded by the ubiquitin-proteasome system .
Mode of Action
Methyl-PEG3-bromide operates as a linker in the formation of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, thereby marking the target protein for degradation . The bromide group in Methyl-PEG3-bromide acts as a leaving group for nucleophilic substitution reactions, facilitating the formation of these PROTACs .
Biochemical Pathways
The action of Methyl-PEG3-bromide primarily affects the ubiquitin-proteasome system . By facilitating the degradation of specific proteins, it can influence various biochemical pathways depending on the target protein. For instance, PEG3 has been implicated in the TNF pathway and in lipogenesis through ACLY .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of Methyl-PEG3-bromide’s action is the degradation of its target proteins via the ubiquitin-proteasome system . This can lead to various molecular and cellular effects depending on the function of the degraded protein. For example, downregulation of PEG3 has been shown to ameliorate cardiac fibrosis and myocardial injury in mice with ischemia/reperfusion .
Biochemical Analysis
Biochemical Properties
Diethylene Glycol 2-Bromoethyl Methyl Ether plays a significant role in biochemical reactions, particularly in nucleophilic substitution reactions. The bromide group in the compound acts as a good leaving group, facilitating these reactions . It interacts with various enzymes and proteins, enhancing their solubility in aqueous media due to the hydrophilic nature of the polyethylene glycol (PEG) spacer . This interaction is crucial for the compound’s role in bioconjugation and other biochemical applications.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to enhance solubility and facilitate nucleophilic substitution reactions makes it a valuable tool in studying these cellular processes. Additionally, it can cause skin and eye irritation, indicating its potential impact on cellular health .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through nucleophilic substitution reactions. The bromide group in the compound is replaced by nucleophiles, leading to the formation of new chemical bonds . This mechanism is essential for its role in bioconjugation and other biochemical applications. The compound’s hydrophilic PEG spacer also increases its solubility, facilitating its interaction with various biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is sensitive to air and heat, which can affect its stability and degradation . Long-term exposure to these conditions may lead to a decrease in its effectiveness in biochemical reactions. When stored under inert gas and at low temperatures, the compound remains stable and retains its biochemical properties .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound facilitates biochemical reactions without causing significant adverse effects . At higher doses, it can cause skin and eye irritation, indicating potential toxicity . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in biochemical research.
Metabolic Pathways
This compound is involved in metabolic pathways that include nucleophilic substitution reactions. The bromide group in the compound is replaced by nucleophiles, leading to the formation of new chemical bonds . This interaction is facilitated by the hydrophilic PEG spacer, which increases the compound’s solubility in aqueous media . These metabolic pathways are essential for the compound’s role in bioconjugation and other biochemical applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The hydrophilic PEG spacer in the compound enhances its solubility, facilitating its movement within the cellular environment . This property is crucial for the compound’s effectiveness in biochemical reactions and its overall distribution within cells and tissues.
Subcellular Localization
This compound is localized within specific subcellular compartments due to its hydrophilic PEG spacer and bromide group . These properties facilitate its targeting to specific organelles and compartments within the cell. The compound’s subcellular localization is essential for its role in biochemical reactions and its overall effectiveness in research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethylene Glycol 2-Bromoethyl Methyl Ether can be synthesized through the reaction of diethylene glycol with 2-bromoethanol in the presence of a base such as sodium hydroxide . The reaction typically occurs under reflux conditions, and the product is purified by distillation .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and continuous distillation units to ensure high purity and yield . The process is optimized to minimize by-products and maximize the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Diethylene Glycol 2-Bromoethyl Methyl Ether primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group, which is a good leaving group . It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the ether group.
Major Products Formed
Nucleophilic Substitution: The major products are typically ethers or thioethers, depending on the nucleophile used.
Oxidation: The major products are carboxylic acids or aldehydes.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
Diethylene Glycol 2-Bromoethyl Methyl Ether is used in various scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Diethylene Glycol 2-Bromoethyl Methyl Ether is unique due to its specific structure, which includes a bromide group and a PEG spacer. This combination allows it to participate in a wide range of chemical reactions and enhances its solubility in aqueous media, making it versatile for various applications .
Properties
IUPAC Name |
1-[2-(2-bromoethoxy)ethoxy]-2-methoxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrO3/c1-9-4-5-11-7-6-10-3-2-8/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCCTXULXHJDLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50530423 | |
Record name | 1-Bromo-2-[2-(2-methoxyethoxy)ethoxy]ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50530423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72593-77-2 | |
Record name | 1-Bromo-2-[2-(2-methoxyethoxy)ethoxy]ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50530423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2-[2-(2-methoxyethoxy)ethoxy]ethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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